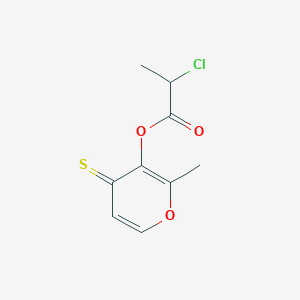
5-Ethyl-Demethyl-Lercanidipin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-demethyl Lercanidipine is a derivative of Lercanidipine, a well-known calcium channel blocker used primarily for the treatment of hypertension. This compound belongs to the dihydropyridine class of calcium channel blockers, which work by relaxing and opening blood vessels, allowing blood to circulate more freely and thereby lowering blood pressure .
Wissenschaftliche Forschungsanwendungen
5-Ethyl-demethyl Lercanidipine has several scientific research applications:
Biology: The compound is studied for its effects on calcium channels in various biological systems.
Industry: The compound is used in the pharmaceutical industry for the production of antihypertensive drugs.
Wirkmechanismus
- The primary target of 5-Ethyl-demethyl Lercanidipine is high-voltage dependent L-type calcium channels . These channels are expressed in various cells, including cardiac tissue, skeletal muscles, and other excitable cells .
- By inhibiting these channels, it relaxes the smooth muscle cells, leading to vasodilation and a subsequent decrease in blood pressure .
- The exact mechanism involves deforming the channel, inhibiting ion-control gating mechanisms, and possibly interfering with calcium release from the sarcoplasmic reticulum .
Target of Action
Mode of Action
Biochemische Analyse
Biochemical Properties
5-Ethyl-demethyl Lercanidipine, like Lercanidipine, is likely to inhibit the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . This inhibition could be due to the deformation of the channel, inhibition of ion-control gating mechanisms, and/or interference with the release of calcium from the sarcoplasmic reticulum . The decrease in intracellular calcium inhibits the contractile processes of the myocardial smooth muscle cells .
Cellular Effects
Based on its parent compound, Lercanidipine, it can be inferred that it may cause dilation of the coronary and systemic arteries, increased oxygen delivery to the myocardial tissue, decreased total peripheral resistance, decreased systemic blood pressure, and decreased afterload .
Molecular Mechanism
It is likely to be similar to that of Lercanidipine, which inhibits the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . This inhibition could be due to the deformation of the channel, inhibition of ion-control gating mechanisms, and/or interference with the release of calcium from the sarcoplasmic reticulum .
Temporal Effects in Laboratory Settings
Lercanidipine, its parent compound, is known for its slower onset and longer duration of action than other calcium channel antagonists .
Metabolic Pathways
Lercanidipine, its parent compound, is known to be metabolized in the liver .
Vorbereitungsmethoden
The synthesis of 5-Ethyl-demethyl Lercanidipine involves several steps:
Esterification: Diketene and 3-hydroxypropionitrile are esterified in the presence of an alkali to generate propionitrile acetoacetate.
Condensation and Cyclization: The propionitrile acetoacetate undergoes condensation and cyclization with 3-nitrobenzaldehyde and 3-amido-methyl crotonate to form the parent nucleus of Lercanidipine.
Esterification and Crystallization: The final step involves esterification under the catalysis of thionyl chloride and dimethyl formamide (DMF), followed by crystallization to obtain high-purity Lercanidipine hydrochloride.
Analyse Chemischer Reaktionen
5-Ethyl-demethyl Lercanidipine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Common reducing agents like hydrogen gas in the presence of a catalyst can be used to reduce the compound.
Substitution: Halogenating agents in aprotic solvents are often used for substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can result in the formation of various halogenated derivatives .
Vergleich Mit ähnlichen Verbindungen
5-Ethyl-demethyl Lercanidipine is compared with other dihydropyridine calcium channel blockers such as:
Amlodipine: Known for its longer duration of action but higher incidence of edema.
Lacidipine: Similar in action but with fewer side effects compared to Amlodipine.
The uniqueness of 5-Ethyl-demethyl Lercanidipine lies in its specific molecular modifications, which may offer distinct pharmacokinetic and pharmacodynamic properties compared to its analogs .
Eigenschaften
CAS-Nummer |
786625-22-7 |
|---|---|
Molekularformel |
C₃₇H₄₃N₃O₆ |
Molekulargewicht |
625.75 |
Synonyme |
1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 3-[2-[(3,3-Diphenylpropyl)methylamino]-1,1-dimethylethyl] 5-ethyl Ester; 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 2-[(3,3-Diphenylpropyl)methylam |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-hexyl amino(4-((5-((3-amino-3-oxopropyl)(pyridin-2-yl)carbamoyl)-1-methyl-1H-benzo[d]imidazol-2-yl)methylamino)phenyl)methylenecarbamate](/img/structure/B1142545.png)





![(6R,7R)-7-((Z)-2-(furan-2-yl)-2-(methoxyimino)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1142554.png)

![8,9-Dihydro-spiro[7H-cyclopenta[f]quinazoline-7,2'-[1,3]dithiolane]-1,3(2H,4H)-dione](/img/structure/B1142561.png)
![7,8,9,10-Tetrahydro-benzo[f]quinazoline-1,3(2H,4H)-dione](/img/structure/B1142562.png)
![5,6,7,8-Tetrahydro-5-methyl-[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1142565.png)

